molecular formula C24H31NO4 B2806199 1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one CAS No. 486451-67-6

1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one

Cat. No.: B2806199
CAS No.: 486451-67-6
M. Wt: 397.515
InChI Key: UVKJDHDCKSVCDP-UHFFFAOYSA-N
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Description

1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with dimethylphenoxy, isobutyryl, and dimethoxy groups.

Scientific Research Applications

1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of Metaxalone in humans has not been established, but it may be due to general central nervous system (CNS) depression . Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .

Preparation Methods

The synthesis of 1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Dimethylphenoxy Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroisoquinoline core is replaced by the dimethylphenoxy group.

    Addition of the Isobutyryl Group: This step often involves acylation reactions, where the tetrahydroisoquinoline core is treated with isobutyryl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, depending on the reagents and conditions used.

    Hydrolysis: Acidic or basic hydrolysis can break down ester or amide bonds within the compound, leading to the formation of carboxylic acids or amines.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one can be compared with similar compounds such as:

    Metaxalone: A muscle relaxant with a similar tetrahydroisoquinoline core but different substituents.

    Oxazolidinones: Compounds with a similar core structure but different functional groups, used as antibiotics.

    Phenoxyalkylamines: Compounds with a phenoxy group attached to an alkyl chain, used in various pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-15(2)24(26)25-8-7-18-12-22(27-5)23(28-6)13-20(18)21(25)14-29-19-10-16(3)9-17(4)11-19/h9-13,15,21H,7-8,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKJDHDCKSVCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)C)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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